molecular formula C17H14FN5O2 B2933369 N-(4-acetylphenyl)-5-amino-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 950229-43-3

N-(4-acetylphenyl)-5-amino-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2933369
CAS RN: 950229-43-3
M. Wt: 339.33
InChI Key: LWYPBAXMFUVPMB-UHFFFAOYSA-N
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Description

“N-(4-acetylphenyl)-5-amino-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide” is a complex organic compound. It contains several functional groups including an acetyl group, an amino group, a fluorophenyl group, and a triazole group. These functional groups suggest that this compound could have a variety of chemical properties and potential uses .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis pathway would depend on the starting materials and the specific conditions under which the reactions are carried out .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a triazole ring suggests that the compound may have a planar region. The acetyl and fluorophenyl groups are likely to add steric bulk .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the amino group might participate in acid-base reactions, while the acetyl group could be involved in condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, its solubility could be affected by the polarities of its functional groups, and its melting point would depend on the strength of the intermolecular forces .

Scientific Research Applications

Chemical Synthesis and Structural Properties

  • Dimroth Rearrangements and Synthesis of Triazole Derivatives: The chemistry of polyazaheterocyclic compounds, including triazoles, has been explored through Dimroth rearrangements. For instance, heating of 4-substituted 5-amino-1-phenyl-1,2,3-triazoles in acetic anhydride affords acetyl derivatives. These compounds are key in synthesizing various heterocyclic compounds, indicating the versatile nature of triazole derivatives in chemical synthesis Sutherland & Tennant, 1971.

Biological Activities and Applications

  • Antitumor Activities

    Compounds with structures similar to the one , specifically those incorporating triazole and carboxamide groups, have been studied for their antitumor activities. For example, 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide has shown the ability to inhibit the proliferation of certain cancer cell lines, highlighting the potential medicinal applications of triazole derivatives Hao et al., 2017.

  • Antimicrobial Activities

    Synthesis of chalcones, pyrazolines, amino pyrimidines, and pyrimidinethiones from similar compounds has shown significant antibacterial activity. This research implies that derivatives of the compound might also possess antimicrobial properties, suggesting their utility in developing new antimicrobial agents Solankee & Patel, 2004.

Material Science and Other Applications

  • Electrochromic Properties: Aromatic polyamides containing triphenylamine moieties, related to the triazole and carboxamide functionalities, demonstrate significant electrochromic properties. Such materials are of interest for applications in smart windows, displays, and other electrochromic devices Liou & Chang, 2008.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s designed to be a drug, it might interact with a specific biological target to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the conditions under which it’s handled .

Future Directions

The future research directions for this compound could involve exploring its potential uses, optimizing its synthesis, and investigating its mechanism of action .

properties

IUPAC Name

N-(4-acetylphenyl)-5-amino-1-(4-fluorophenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN5O2/c1-10(24)11-2-6-13(7-3-11)20-17(25)15-16(19)23(22-21-15)14-8-4-12(18)5-9-14/h2-9H,19H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWYPBAXMFUVPMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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